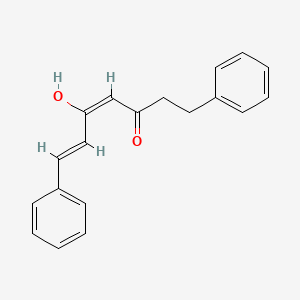
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone typically involves the use of starting materials such as benzaldehyde and acetophenone. The reaction proceeds through a series of steps including aldol condensation, dehydration, and cyclization. The reaction conditions often involve the use of bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, shares structural similarities and biological activities.
Bisdemethoxycurcumin: A derivative of curcumin with enhanced stability and bioavailability.
Uniqueness
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is unique due to its specific structural features and the presence of both hydroxyl and phenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Actividad Biológica
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is a diarylheptanoid compound primarily derived from the dried rhizomes of various species of the Alpinia genus, including Alpinia galanga and Alpinia officinarum. This compound has garnered attention in pharmacological research due to its diverse biological activities.
- Molecular Formula: C19H18O2
- Molecular Weight: 278.35 g/mol
- CAS Number: 87095-77-0
- LogP: 4.6 (indicating moderate lipophilicity)
Biological Activities
The biological activity of this compound has been extensively studied, revealing several potential therapeutic effects:
1. Antioxidant Activity
Research indicates that diarylheptanoids exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and reducing the risk of chronic diseases.
2. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK/ERK signaling pathways .
3. Antimicrobial Properties
This compound demonstrates antimicrobial activity against a variety of pathogens, including bacteria and fungi. It has been effective against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections .
4. Anticancer Potential
Studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting autophagy . Its effects on various cancer cell lines have been documented, indicating a broad spectrum of anticancer activity.
5. Neuroprotective Effects
Emerging evidence suggests that this compound may protect neuronal cells from damage induced by oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases .
Research Findings
Several studies have characterized the biological activities of this compound:
Case Studies
- Case Study on Anticancer Activity : In a controlled study involving breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers and a decrease in cell viability after 48 hours of exposure.
- Case Study on Anti-inflammatory Effects : A study assessing the inflammatory response in murine models showed that administration of this compound significantly reduced levels of TNF-alpha and IL-6 after LPS stimulation.
Propiedades
Fórmula molecular |
C19H18O2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(4E,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2/b13-11+,18-15+ |
Clave InChI |
MJCANANSGRMBIC-COWYBJPUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC(=O)/C=C(\C=C\C2=CC=CC=C2)/O |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















